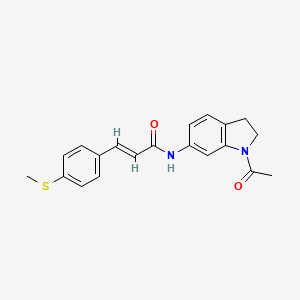

N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

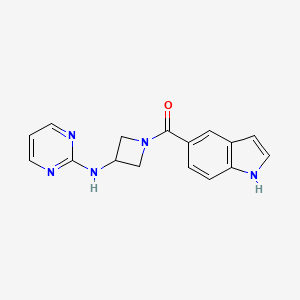

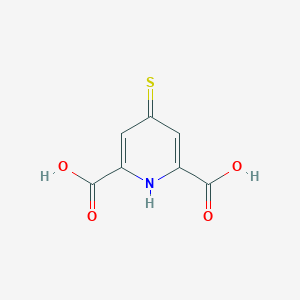

“N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide” is a complex chemical compound. It likely contains a benzenesulfonamide group, which is common in many pharmaceuticals and is known for its antibacterial properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For example, N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine has been synthesized through a two-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray determination . The structure is often further analyzed using computational methods like density functional theory (DFT) and Hartree-Fock (HF) calculations .Applications De Recherche Scientifique

Electrophilic Fluorinating Reagent

- Application : N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide, is used as an electrophilic fluorinating reagent. It enhances the enantioselectivity in certain fluorination reactions, providing an 18% increase in selectivity compared to traditional reagents like NFSI (Yasui et al., 2011).

Cyclooxygenase-2 Inhibition

- Application : Substituted benzenesulfonamide moiety, a component of the N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide structure, is significant in synthesizing compounds with cyclooxygenase-2 inhibitory properties. This application is crucial for developing anti-inflammatory and potential cancer treatments (Pal et al., 2003).

Kynurenine 3-Hydroxylase Inhibition

- Application : Compounds derived from N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are used as inhibitors of kynurenine 3-hydroxylase. These inhibitors can potentially aid in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antitubulin Agents and STAT3 Inhibition

- Application : N-sulfonyl-aminobiaryl derivatives, related to the core structure of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide, act as novel antitubulin agents. These compounds inhibit tubulin polymerization and STAT3 phosphorylation, marking them as potent anticancer agents (Lai et al., 2015).

COX-2 Selective Inhibition

- Application : Derivatives of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are used to synthesize selective COX-2 inhibitors. These inhibitors are crucial in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the compound's significance in medicinal chemistry (Hashimoto et al., 2002).

Fluorometric Sensing Applications

- Application : Some derivatives of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are employed in fluorometric sensing, particularly for metal ion selectivity. These applications are crucial in environmental monitoring and chemical analysis (Bozkurt & Gul, 2018).

Propriétés

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-16(21-2,14-10-6-7-11-15(14)17)12-18-22(19,20)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBQWRDAMFYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2843074.png)

![ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate](/img/structure/B2843078.png)

![2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2843081.png)

![3-benzyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)